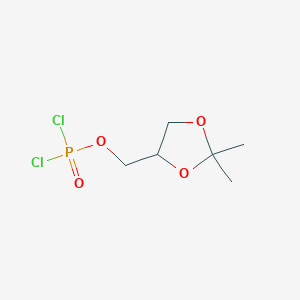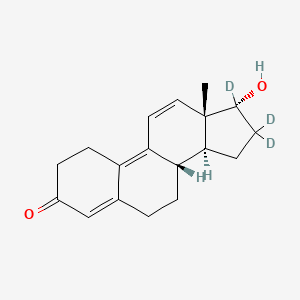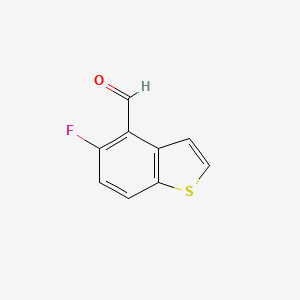
1-chloro-N-methyl-1-phenylpropan-2-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl is a chemical compound with the molecular formula C10H14ClN. It is a derivative of phenethylamine and is known for its stimulant properties. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl typically involves the reaction of benzyl chloride with methylamine, followed by chlorination. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with methylamine to form N-methylbenzylamine.
Step 2: The resulting N-methylbenzylamine undergoes chlorination to produce 1-chloro-N-methyl-1-phenylpropan-2-amine.
Step 3: The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-N-methyl-1-phenylpropan-2-amine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects.
Comparación Con Compuestos Similares
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl can be compared with other similar compounds, such as:
Methamphetamine: Both compounds share structural similarities and stimulant properties, but methamphetamine is more potent and has a higher potential for abuse.
Amphetamine: Similar in structure and function, but this compound has a chlorine atom, which may alter its pharmacological profile.
Phenethylamine: The parent compound of many stimulants, including this compound, with a simpler structure and less potent effects.
Propiedades
Número CAS |
25394-24-5 |
|---|---|
Fórmula molecular |
C10H15Cl2N |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
Clave InChI |
ICZRAESMLGJTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)





![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)

![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)



